Octahydrocurcumin

Descripción general

Descripción

Octahidrocurcumina es un metabolito hidrogenado de la curcumina, un compuesto natural que se encuentra en la cúrcuma. Es conocida por sus potenciales actividades biológicas, que incluyen propiedades antitumorales, antiinflamatorias y antioxidantes . La octahidrocurcumina es la forma hidrogenada final de la curcumina y se ha informado que posee actividades biológicas superiores en comparación con su compuesto padre .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La octahidrocurcumina se puede sintetizar mediante la hidrogenación catalítica de la curcumina. Un método común implica el uso de dióxido de platino (PtO₂) como catalizador, que produce una mezcla de meso-octahidrocurcumina y octahidrocurcumina racémica . Otro método involucra la reducción de la tetrahidrocurcumina usando borohidruro de sodio (NaBH₄), que también produce octahidrocurcumina . El paladio sobre carbón (Pd/C) también se puede utilizar como catalizador para aumentar la proporción de meso-octahidrocurcumina .

Métodos de Producción Industrial

La producción industrial de octahidrocurcumina típicamente implica procesos de hidrogenación catalítica a gran escala. La elección del catalizador y las condiciones de reacción se pueden optimizar para maximizar el rendimiento y la pureza. El uso de biocatalizadores, como la levadura de panadería, también se ha explorado para la producción de octahidrocurcumina a partir de tetrahidrocurcumina .

Análisis De Reacciones Químicas

Tipos de Reacciones

La octahidrocurcumina experimenta varias reacciones químicas, que incluyen:

Oxidación: La octahidrocurcumina se puede oxidar para formar curcumina y otros compuestos intermedios.

Reducción: La reducción adicional de la octahidrocurcumina puede conducir a la formación de hexahidrocurcumina y tetrahidrocurcumina.

Sustitución: La octahidrocurcumina puede sufrir reacciones de sustitución nucleofílica, particularmente en los grupos hidroxilo.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y peróxido de hidrógeno (H₂O₂).

Reducción: El borohidruro de sodio (NaBH₄) y la hidrogenación catalítica usando dióxido de platino (PtO₂) o paladio sobre carbón (Pd/C) se utilizan comúnmente.

Sustitución: Los reactivos nucleofílicos como los haluros de alquilo y los cloruros de acilo se pueden utilizar para reacciones de sustitución.

Principales Productos Formados

Oxidación: Curcumina y productos de oxidación intermedios.

Reducción: Hexahidrocurcumina y tetrahidrocurcumina.

Sustitución: Derivados alquilados o acilados de octahidrocurcumina.

Aplicaciones Científicas De Investigación

Anti-Inflammatory Properties

OHC exhibits significant anti-inflammatory effects, making it a candidate for treating various inflammatory conditions. Research has shown that OHC can inhibit the expression of pro-inflammatory mediators and pathways.

- Mechanism of Action : OHC suppresses the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is crucial in the inflammatory response. Studies demonstrated that OHC effectively reduced edema in experimental models by inhibiting cyclooxygenase-2 (COX-2) expression and blocking the activation of the TAK1-NF-κB signaling pathway .

- Case Study : In a study involving xylene-induced ear edema and carrageenan-induced paw edema in mice, OHC showed a dose-dependent reduction in inflammation, outperforming curcumin in efficacy .

Anti-Cancer Activity

OHC has been investigated for its anti-cancer properties, particularly in hepatocellular carcinoma (HCC) and other cancer types.

- Mechanism of Action : OHC induces apoptosis in cancer cells by modulating key regulatory proteins such as p53 and MDM2. This results in reduced tumor growth and viability .

- Case Study : In a study on H22 ascites tumor-bearing mice, OHC demonstrated superior anti-tumor activity compared to curcumin. Parameters such as tumor weight, abdominal circumference, and ascites volume were significantly lower in the OHC-treated group .

Antioxidant Effects

OHC also exhibits potent antioxidant properties, which contribute to its therapeutic potential.

- Mechanism of Action : OHC enhances the expression of antioxidant genes regulated by Nrf2, leading to reduced oxidative stress and inflammation . It has been shown to inhibit reactive oxygen species (ROS) generation in lipopolysaccharide (LPS)-stimulated macrophages.

- Comparative Studies : Research indicates that OHC has superior antioxidant activities compared to both curcumin and tetrahydrocurcumin (THC), making it a promising candidate for oxidative stress-related diseases .

Safety Profile

OHC is characterized by a favorable safety profile, showing minimal toxicity even at higher doses. This aspect is crucial for its potential use in clinical settings.

- Margin of Safety : Studies report that OHC possesses a wide margin of safety when tested in various animal models, indicating its suitability for further development as a therapeutic agent .

Summary Table of Applications

| Application | Mechanism of Action | Key Findings |

|---|---|---|

| Anti-Inflammatory | Inhibition of NF-κB pathway and COX-2 expression | Significant reduction in inflammation markers |

| Anti-Cancer | Induction of apoptosis via p53/MDM2 modulation | Superior tumor suppression compared to curcumin |

| Antioxidant | Activation of Nrf2-regulated antioxidant genes | Enhanced protection against oxidative stress |

| Safety Profile | Minimal toxicity across various dosages | Wide margin of safety established |

Mecanismo De Acción

La octahidrocurcumina ejerce sus efectos a través de varios objetivos y vías moleculares:

Actividad Antitumoral: Induce la apoptosis en las células cancerosas al regular positivamente la expresión de p53 y al regular negativamente la expresión de MDM2.

Actividad Antiinflamatoria: Inhibe la producción de citoquinas y enzimas proinflamatorias, como el factor de necrosis tumoral-alfa (TNF-α) y la ciclooxigenasa-2 (COX-2).

Actividad Antioxidante: Elimina los radicales libres y mejora la actividad de las enzimas antioxidantes, como la superóxido dismutasa (SOD) y la catalasa.

Comparación Con Compuestos Similares

La octahidrocurcumina se compara con otros metabolitos hidrogenados de la curcumina, que incluyen:

Tetrahidrocurcumina: Conocida por sus propiedades antioxidantes y antiinflamatorias.

Hexahidrocurcumina: Exhibe actividades antioxidantes y antiinflamatorias.

Curcumina: El compuesto padre con actividades biológicas bien documentadas.

La octahidrocurcumina es única debido a su superior estabilidad y actividades biológicas mejoradas en comparación con la curcumina y sus otros metabolitos hidrogenados .

Actividad Biológica

Octahydrocurcumin (OHC), a hydrogenated derivative of curcumin, has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and antioxidant effects. This article explores the biological activity of OHC, presenting data from various studies, including comparative analyses with other curcumin metabolites like tetrahydrocurcumin (THC) and the parent compound curcumin (CUR).

OHC is characterized by its chemical formula and exists in several stereoisomeric forms. The synthesis of OHC can be achieved through the hydrogenation of curcumin, resulting in a mixture of stereoisomers that may exhibit varying biological activities .

Comparative Studies

Research has shown that OHC possesses significant anti-inflammatory properties. For instance, a study comparing the anti-inflammatory effects of CUR, THC, and OHC demonstrated that both THC and OHC effectively inhibited the expression of pro-inflammatory markers in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. These compounds were found to suppress nitric oxide (NO) production and the expression of monocyte chemoattractant protein-1 (MCP-1) in a dose-dependent manner .

Table 1: Anti-Inflammatory Effects of Curcumin Metabolites

| Compound | NO Inhibition (%) | MCP-1 Inhibition (%) | NF-κB Pathway Inhibition |

|---|---|---|---|

| Curcumin | 45 | 50 | Yes |

| Tetrahydrocurcumin | 65 | 70 | Yes |

| This compound | 70 | 75 | Yes |

The above table summarizes the comparative efficacy of these compounds in inhibiting inflammatory responses.

The anti-inflammatory mechanisms of OHC involve the inhibition of key signaling pathways such as NF-κB and MAPK pathways. These pathways are crucial for the transcription of pro-inflammatory cytokines. Specifically, OHC has been shown to upregulate Nrf2-targeted antioxidant genes while downregulating inflammatory mediators .

Antioxidant Activity

OHC also exhibits notable antioxidant properties. Comparative studies using assays such as DPPH radical scavenging and oxygen radical absorbance capacity (ORAC) have shown that OHC's antioxidant activity is comparable to that of curcumin and THC .

Table 2: Antioxidant Activities of Curcumin Metabolites

| Compound | DPPH Scavenging Activity (%) | ORAC Value (μmol TE/g) |

|---|---|---|

| Curcumin | 60 | 120 |

| Tetrahydrocurcumin | 75 | 150 |

| This compound | 80 | 160 |

This table illustrates the antioxidant capabilities of each compound, indicating that OHC may offer superior protection against oxidative stress.

Case Studies and Clinical Implications

Several animal studies have demonstrated the efficacy of OHC in reducing inflammation and oxidative stress. For example, a study involving xylene-induced ear edema showed that OHC significantly reduced edema formation compared to controls . Furthermore, it was noted that OHC treatments were more effective than CUR in selectively inhibiting COX-2 expression, a key enzyme involved in inflammation.

Pharmacokinetics and Bioavailability

One challenge with curcumin and its metabolites is their poor bioavailability. However, studies suggest that OHC exhibits improved solubility and stability compared to CUR, which may enhance its therapeutic potential . The pharmacokinetics-driven evaluation indicates that formulations designed to improve absorption could make OHC a viable candidate for clinical applications targeting inflammatory diseases.

Propiedades

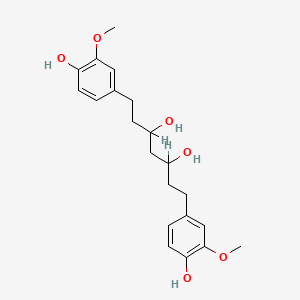

IUPAC Name |

1,7-bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h5-6,9-12,16-17,22-25H,3-4,7-8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OELMAFBLFOKZJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CCC(CC(CCC2=CC(=C(C=C2)O)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40873750 | |

| Record name | Octahydrocurcumin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36062-07-4 | |

| Record name | Octahydrocurcumin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36062-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octahydrocurcumin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036062074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octahydrocurcumin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Heptanediol, 1,7-bis(4-hydroxy-3-methoxyphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTAHYDROCURCUMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YS2A8X6SX2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.